1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Aurora kinase inhibition anticancer drug discovery ATP-competitive inhibitors

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS 6573-19-9, molecular formula C₅H₇N₃, MW 109.13) is a fused bicyclic heterocycle that combines pyrrole and pyrazole ring systems in a partially saturated framework. The compound is commercially available as a building block with purity specifications of ≥95% to 98%, with standard storage at cool, dry conditions.

Molecular Formula C5H7N3
Molecular Weight 109.132
CAS No. 6573-19-9
Cat. No. B2788535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
CAS6573-19-9
Molecular FormulaC5H7N3
Molecular Weight109.132
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2
InChIInChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
InChIKeyCVRWHBCQJCUBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS 6573-19-9): Core Scaffold Specifications for Kinase-Focused Medicinal Chemistry Procurement


1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS 6573-19-9, molecular formula C₅H₇N₃, MW 109.13) is a fused bicyclic heterocycle that combines pyrrole and pyrazole ring systems in a partially saturated framework [1]. The compound is commercially available as a building block with purity specifications of ≥95% to 98%, with standard storage at cool, dry conditions . Its 3-amino-substituted derivatives have been established as ATP-competitive kinase inhibitors, with the scaffold designed to target the ATP-binding pocket of protein kinases [2]. The bicyclic architecture provides three key diversification points (positions 1, 3, and 6) amenable to parallel synthetic expansion, making this core scaffold valuable for hit-to-lead optimization campaigns [2].

Why Alternative Pyrrolopyrazole Isomers and Pyrazolopyridine Scaffolds Cannot Substitute for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole in Kinase Inhibitor Programs


Generic substitution of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole with alternative bicyclic heterocycles (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, or pyrrolo[2,3-c]pyrazole regioisomers) fundamentally alters the ATP-pocket binding geometry and kinase selectivity profile. The [3,4-c] ring fusion of this scaffold positions the N1 and N2 nitrogens in a specific hydrogen-bonding orientation with the kinase hinge region (Glu121/Leu83 in CDK2; Ala213 in Aurora-A), while the 3-amino substituent projects into the solvent-accessible region [1]. Regioisomeric scaffolds (e.g., pyrrolo[3,2-c]pyrazole or pyrrolo[2,3-c]pyrazole) reposition these key donor/acceptor atoms by 1-2 Å, resulting in ≥10-fold potency loss against Aurora-A kinase in comparative enzymatic assays [2]. Furthermore, the tetrahydropyrrolo moiety in the [3,4-c] arrangement provides optimal spatial accommodation of the DFG motif in the kinase activation loop, a feature not replicated by fully aromatic pyrazolopyridine alternatives [1]. The pyrrolidine nitrogen at position 5 offers an additional derivatization vector for modulating physicochemical properties without disrupting the core kinase-binding pharmacophore [3].

Quantitative Differentiation Evidence: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives vs. Comparator Scaffolds in Kinase and GPCR Target Classes


Aurora-A Kinase Inhibition: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives Achieve 27 nM IC50 vs. Inactive Alternative Scaffolds

Optimized 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives achieve IC50 = 27 nM against Aurora-A kinase in enzymatic assays, representing >100-fold improvement over the unsubstituted core scaffold (IC50 > 10 μM). Direct head-to-head comparison against pyrazolo[3,4-b]pyridine derivatives synthesized with identical 3-substituents showed that the tetrahydropyrrolo[3,4-c]pyrazole core consistently delivers 5- to 20-fold higher potency against Aurora-A [1]. The differential potency arises from optimal positioning of the N2 nitrogen for hinge-region hydrogen bonding with Ala213, a geometry not accessible with the pyrazolo[3,4-b]pyridine alternative [1].

Aurora kinase inhibition anticancer drug discovery ATP-competitive inhibitors

Cellular Anticancer Potency: 1-Acyl-3-amino Derivative Outperforms (R)-Roscovitine by 4- to 28-Fold Across Six Cancer Cell Lines

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (compound 11a) demonstrated IC50 values of 0.58–2.13 μM against six human cancer cell lines (HCT-116 colon carcinoma, plus five additional lines), achieving 4-fold to 28-fold greater potency than (R)-roscovitine, a reference CDK inhibitor [1]. Kinase profiling of compound 11a against a panel of 12 kinases revealed selective inhibition of CDK5/p25 and GSK3β, with substantially weaker activity against CDK2/cyclin A (IC50 > 10 μM), distinguishing it from (R)-roscovitine which inhibits CDK1, CDK2, CDK5, and CDK7 more promiscuously [1].

CDK inhibition anticancer activity cell proliferation assay

Sigma-1 Receptor Affinity with Reduced hERG Liability: Derivative AD417 Shows 75 nM Ki and 5.8 μM hERG IC50 vs. Haloperidol and Verapamil

Tetrahydropyrrolo[3,4-c]pyrazole derivative AD417 (compound 19) demonstrated S1R binding affinity of Ki = 75 nM with 6-fold selectivity over S2R (Ki = 450 nM) [1]. Crucially, hERG channel inhibition assessment showed AD417 with IC50 = 5.8 μM, which is 14-fold higher (safer) than verapamil (IC50 = 0.41 μM) and 36-fold higher than haloperidol (IC50 = 0.16 μM) [1]. This hERG safety margin is quantitatively superior to most S1R ligands in development, where hERG IC50 values typically fall below 1 μM [1].

sigma-1 receptor hERG cardiotoxicity CNS drug discovery

N-Type Calcium Channel Blockade: Derivative 779 Achieves 9.0 nM IC50 for Chronic Pain Target Cav2.2

In a structure-activity relationship study of substituted tetrahydropyrrolo[3,4-c]pyrazoles, derivative 779 demonstrated potent blockade of N-type calcium channels (Cav2.2) with IC50 = 9.0 nM [1]. This sub-10 nM potency positions the tetrahydropyrrolo[3,4-c]pyrazole scaffold among the more potent Cav2.2 blocker chemotypes reported, comparable to ω-conotoxin MVIIA (ziconotide) in potency but with small-molecule drug-like properties [1]. The SAR study established that the tetrahydropyrrolo[3,4-c]pyrazole core provides the optimal spatial orientation for key hydrophobic interactions with the channel pore domain [1].

ion channel modulation chronic pain Cav2.2 channel

GSK3 Kinome Selectivity: Pyrrolo[3,4-c]pyrazole Library Profiled Against 217 Kinases Identifies Highly Selective GSK3 Inhibitor with 2.8 nM IC50

Kinome chemoproteomics profiling of 39 pyrrolo[3,4-c]pyrazole library members against 217 human protein and lipid kinases revealed a subset of derivatives with exceptional GSK3 selectivity [1]. The most selective compound (2-chloroaniline-substituted squaric acid amide derivative) achieved IC50 = 2.8 nM against purified HsGSK3 with sub-micromolar cellular potency, while demonstrating minimal off-target engagement across the 217-kinase panel [1]. This selectivity profile contrasts with broadly used GSK3 inhibitors (e.g., CHIR99021, SB216763) which typically engage 20-40 off-target kinases at therapeutic concentrations [1].

GSK3 inhibition kinome selectivity chemical proteomics

High-Value Research Applications for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS 6573-19-9) Based on Validated Differentiation Evidence


Aurora-A Kinase Inhibitor Hit-to-Lead Optimization

Procurement of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core scaffold is indicated for medicinal chemistry teams initiating Aurora-A inhibitor programs. The scaffold's established 27 nM IC50 achievement (via 3-amino substitution) provides a quantitatively validated potency benchmark, with 5- to 20-fold superiority over pyrazolo[3,4-b]pyridine alternatives bearing identical substituents [1]. Teams can leverage the three diversification points (positions 1, 3, and 6) identified in the primary literature for parallel synthetic expansion while maintaining the hinge-binding geometry essential for Aurora-A potency [1].

CDK5/GSK3β Dual Inhibition with Favorable Antiproliferative Profile

Research groups pursuing CDK5 or GSK3β inhibition for oncology applications should prioritize 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives based on the demonstrated 4- to 28-fold cellular potency advantage over (R)-roscovitine across six cancer cell lines [2]. The scaffold's kinase selectivity profile (potent CDK5/p25 and GSK3β inhibition with >10 μM CDK2 IC50) distinguishes it from promiscuous CDK inhibitors and supports procurement for programs requiring minimized CDK2-driven toxicity [2].

Sigma-1 Receptor Ligand Development with Reduced Cardiac Safety Risk

CNS drug discovery programs targeting sigma-1 receptor for pain, depression, or neurodegenerative indications should evaluate tetrahydropyrrolo[3,4-c]pyrazole derivatives. The AD417 chemotype demonstrates quantifiable safety differentiation with hERG IC50 = 5.8 μM (14-fold safer than verapamil, 36-fold safer than haloperidol) while maintaining 75 nM S1R affinity [3]. This hERG margin substantially reduces QT prolongation risk relative to existing S1R ligand chemotypes, a critical procurement consideration for programs advancing toward IND-enabling studies [3].

Selective GSK3 Chemical Probe Development Using Kinome-Wide Profiling

Chemical biology groups requiring highly selective GSK3 inhibitors for target validation studies should consider pyrrolo[3,4-c]pyrazole-based chemotypes. The demonstrated 2.8 nM IC50 against HsGSK3 combined with selectivity over 217 profiled kinases provides a quantitatively validated starting point that mitigates confounding off-target effects [4]. The availability of kinome-wide selectivity data from MS-based chemoproteomics accelerates lead optimization by enabling structure-selectivity relationship analysis across the kinome [4].

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